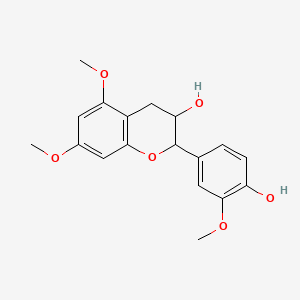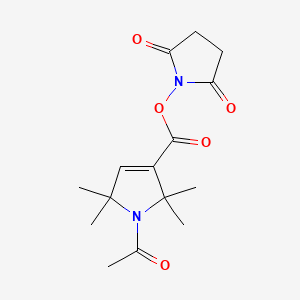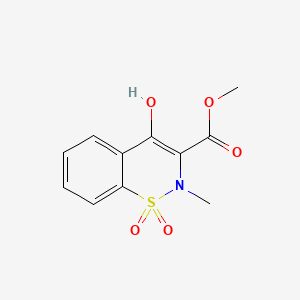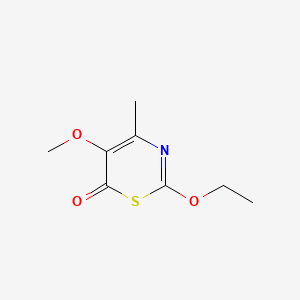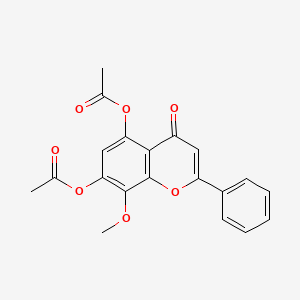
5,7-Diacetoxy-8-methoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diacetoxy-8-methoxyflavone is a natural product that could come from Scutellaria genus plants . It has inhibitory activity for cAMP phosphodiesterase .
Molecular Structure Analysis
The molecular formula of this compound is C20H16O7 . Its average mass is 368.337 Da and its monoisotopic mass is 368.089600 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Wissenschaftliche Forschungsanwendungen
Anticancer and Bioactive Compound Metabolism : Polymethoxyflavones (PMFs), which include compounds like 5,7-Diacetoxy-8-methoxyflavone, are bioactive flavonoids with anticancer effects. A study highlighted the metabolism of PMFs by human intestinal bacterium Blautia sp. MRG-PMF1, contributing to our understanding of flavonoid metabolism and the potential discovery of novel bioactive compounds (Kim, Kim, & Han, 2014).
Pharmacological Properties : Acacetin, a naturally occurring flavonoid similar to this compound, exhibits neuroprotective, cardioprotective, anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities. This molecule is found in various plant families and inhibits several enzymes (Semwal et al., 2019).
Antitumor Properties : Oroxylin A, related to this compound, has potent anticancer activities. A study synthesized derivatives of oroxylin A, demonstrating higher antitumor activities than the parent compound, suggesting potential for development as anticancer agents (Fu et al., 2012).
Cholinesterase Inhibitory Activities : Methoxyflavones, including compounds like this compound, have shown significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which may be of interest for Alzheimer's disease treatment (Sawasdee et al., 2009).
Anti-inflammatory Properties : Wogonin, another compound similar to this compound, has been known to inhibit inflammatory responses in induced macrophages, suggesting its potential as an anti-inflammatory agent (Lee & Park, 2015).
Metabolic Stability and Cancer Chemoprevention : Studies on methoxylated flavones, like this compound, have shown their high metabolic stability and resistance to oxidative metabolism, making them promising cancer chemopreventive agents (Walle & Walle, 2007).
Erectile Dysfunction Treatment : Methoxyflavones from Kaempferia parviflora have been shown to inhibit PDE5, providing a basis for their traditional use in enhancing sexual performance (Temkitthawon et al., 2011).
Wirkmechanismus
5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus . This compound has been found to exhibit inhibitory activity against cAMP phosphodiesterase .
Target of Action
The primary target of this compound is cAMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological processes.
Mode of Action
this compound interacts with cAMP phosphodiesterase, inhibiting its activity . This inhibition prevents the enzyme from breaking down cAMP, leading to an increase in intracellular cAMP levels.
Pharmacokinetics
It’s known that the compound’s bioavailability may be influenced by its lipophilicity .
Biochemische Analyse
Biochemical Properties
5,7-Diacetoxy-8-methoxyflavone interacts with cAMP phosphodiesterase (cAMP-PDE), an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) . By inhibiting cAMP-PDE, this compound can potentially influence various biochemical reactions mediated by cAMP.
Cellular Effects
Given its inhibitory activity on cAMP-PDE, it may influence cell function by modulating cAMP-dependent signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with cAMP-PDE. By inhibiting this enzyme, it can increase the intracellular levels of cAMP, thereby influencing various cellular processes regulated by cAMP .
Eigenschaften
IUPAC Name |
(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPVJYIDQFOAJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745399 |
Source


|
| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23246-80-2 |
Source


|
| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
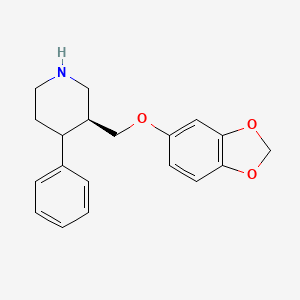

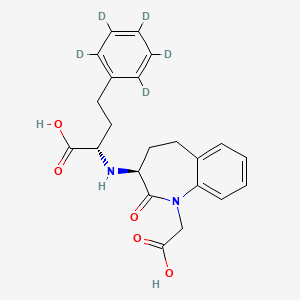

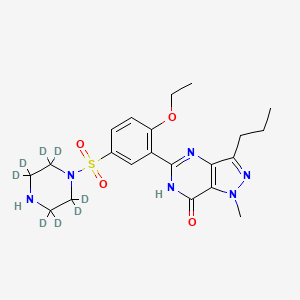


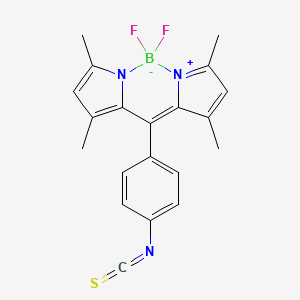
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)
